8-Bromo-5-fluoro-2-(trifluoromethyl)quinoline 8-Bromo-5-fluoro-2-(trifluoromethyl)quinoline
Brand Name: Vulcanchem
CAS No.: 1425335-26-7
VCID: VC2738288
InChI: InChI=1S/C10H4BrF4N/c11-6-2-3-7(12)5-1-4-8(10(13,14)15)16-9(5)6/h1-4H
SMILES: C1=CC(=NC2=C(C=CC(=C21)F)Br)C(F)(F)F
Molecular Formula: C10H4BrF4N
Molecular Weight: 294.04 g/mol

8-Bromo-5-fluoro-2-(trifluoromethyl)quinoline

CAS No.: 1425335-26-7

Cat. No.: VC2738288

Molecular Formula: C10H4BrF4N

Molecular Weight: 294.04 g/mol

* For research use only. Not for human or veterinary use.

8-Bromo-5-fluoro-2-(trifluoromethyl)quinoline - 1425335-26-7

Specification

CAS No. 1425335-26-7
Molecular Formula C10H4BrF4N
Molecular Weight 294.04 g/mol
IUPAC Name 8-bromo-5-fluoro-2-(trifluoromethyl)quinoline
Standard InChI InChI=1S/C10H4BrF4N/c11-6-2-3-7(12)5-1-4-8(10(13,14)15)16-9(5)6/h1-4H
Standard InChI Key WQEIAEQSCIFNPE-UHFFFAOYSA-N
SMILES C1=CC(=NC2=C(C=CC(=C21)F)Br)C(F)(F)F
Canonical SMILES C1=CC(=NC2=C(C=CC(=C21)F)Br)C(F)(F)F

Introduction

Structural Characteristics and Physical Properties

8-Bromo-5-fluoro-2-(trifluoromethyl)quinoline is a synthetic organic compound characterized by a quinoline core structure with three key functional groups: a bromine atom at position 8, a fluorine atom at position 5, and a trifluoromethyl group at position 2. The compound has the molecular formula C₁₀H₄BrF₄N and a molecular weight of 294.04 g/mol.

Key Physical Properties

The compound's physical properties are summarized in the following table:

PropertyValue
CAS Number1425335-26-7
Molecular FormulaC₁₀H₄BrF₄N
Molecular Weight294.04 g/mol
IUPAC Name8-bromo-5-fluoro-2-(trifluoromethyl)quinoline
Standard InChIInChI=1S/C10H4BrF4N/c11-6-2-3-7(12)5-1-4-8(10(13,14)15)16-9(5)6/h1-4H
Standard InChIKeyWQEIAEQSCIFNPE-UHFFFAOYSA-N
SMILESC1=CC(=NC2=C(C=CC(=C21)F)Br)C(F)(F)F
PubChem Compound ID76848873

The compound likely exhibits a boiling point similar to related halogenated quinolines, which typically range around 300-310°C at 760 mmHg, based on data from structurally similar compounds .

Chemical Reactivity

Key Reaction Types

Based on the reactivity profiles of similar halogenated quinolines, 8-Bromo-5-fluoro-2-(trifluoromethyl)quinoline likely participates in several types of reactions:

  • Nucleophilic Substitution Reactions: The bromine and fluorine atoms can undergo nucleophilic substitution, particularly with strong nucleophiles.

  • Cross-Coupling Reactions: The bromine position offers opportunities for palladium-catalyzed coupling reactions such as Suzuki-Miyaura and Heck couplings.

  • Metal-Halogen Exchange: The bromine atom can participate in metal-halogen exchange reactions with alkyllithium reagents.

Reactivity of Functional Groups

The reactivity of 8-Bromo-5-fluoro-2-(trifluoromethyl)quinoline is influenced by its three key functional groups:

  • Bromine at C-8: Acts as a leaving group in nucleophilic aromatic substitution and coupling reactions. This position is particularly reactive in palladium-catalyzed transformations.

  • Fluorine at C-5: Increases the electrophilicity of the ring and can participate in nucleophilic substitution reactions, though generally less readily than bromine.

  • Trifluoromethyl at C-2: Imparts electron-withdrawing effects, increasing the electrophilicity of nearby positions and enhancing certain types of reactivity. This group also contributes significantly to the compound's lipophilicity and metabolic stability.

Comparison with Similar Compounds

Related Halogenated Quinolines

The following table compares key properties of 8-Bromo-5-fluoro-2-(trifluoromethyl)quinoline with structurally similar compounds:

CompoundMolecular FormulaMolecular WeightCAS NumberKey Differences
8-Bromo-5-fluoro-2-(trifluoromethyl)quinolineC₁₀H₄BrF₄N294.041425335-26-7Reference compound
5-Bromo-8-(trifluoromethyl)quinolineC₁₀H₅BrF₃N276.051239460-75-3Fluorine at C-5 replaced by hydrogen; Trifluoromethyl at C-8 instead of C-2
8-Bromo-5-(trifluoromethyl)quinolineC₁₀H₅BrF₃N276.05917251-92-4No fluorine at C-5; Trifluoromethyl at C-5 instead of C-2
4-Bromo-6-fluoro-2-(trifluoromethyl)quinolineC₁₀H₄BrF₄N294.0431009-33-3Bromine at C-4 instead of C-8; Fluorine at C-6 instead of C-5
8-Bromo-4-chloro-2-(trifluoromethyl)quinolineC₁₀H₄BrClF₃N310.5655235-61-3Chlorine at C-4 instead of fluorine at C-5

Structural Effects on Properties

The position and nature of halogen substituents significantly affect both physical properties and chemical reactivity:

  • Electronegative Effects: The fluorine atom at position 5 in 8-Bromo-5-fluoro-2-(trifluoromethyl)quinoline creates a unique electronic distribution that differs from compounds with fluorine at other positions.

  • Steric Considerations: The specific arrangement of substituents creates a distinct three-dimensional structure that affects how the molecule interacts with biological targets and reagents.

  • Lipophilicity Profile: The combination of bromine, fluorine, and trifluoromethyl groups gives 8-Bromo-5-fluoro-2-(trifluoromethyl)quinoline a unique lipophilicity profile that may distinguish it from similar compounds in terms of membrane permeability and drug-like properties.

Research Directions and Future Applications

Synthetic Methodology Development

Development of more efficient and selective methods for the synthesis of 8-Bromo-5-fluoro-2-(trifluoromethyl)quinoline represents an important research direction. The electrolytic fluorination approach described for similar quinolines could potentially be optimized for this specific compound .

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